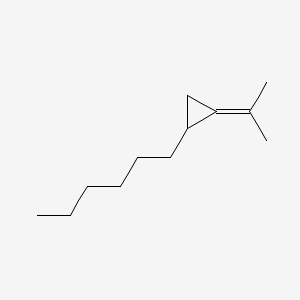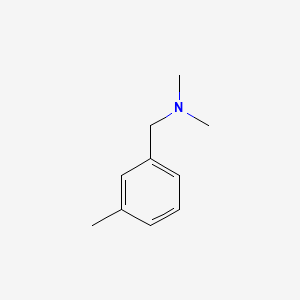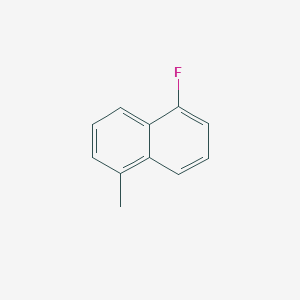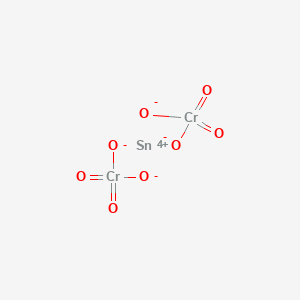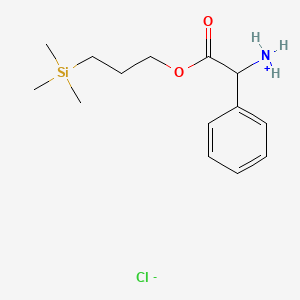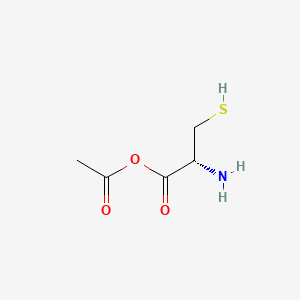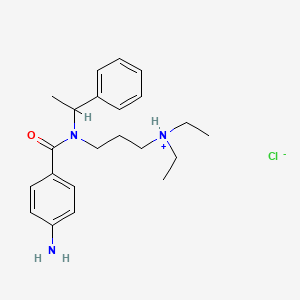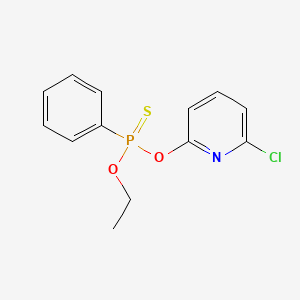![molecular formula C7H2Cl6S B13751874 Pentachloro[(chloromethyl)thio]benzene CAS No. 62601-17-6](/img/structure/B13751874.png)
Pentachloro[(chloromethyl)thio]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachloro[(chloromethyl)thio]benzene is a chemical compound with the molecular formula C7H2Cl6S and a molecular weight of 330.87 g/mol It is characterized by the presence of five chlorine atoms and a chloromethylthio group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentachloro[(chloromethyl)thio]benzene typically involves the chlorination of benzene derivatives. One common method is the reaction of pentachlorobenzene with chloromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination and thiolation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are also implemented to handle the toxic and corrosive nature of the reagents involved .
Analyse Chemischer Reaktionen
Types of Reactions
Pentachloro[(chloromethyl)thio]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Pentachloro[(chloromethyl)thio]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentachloro[(chloromethyl)thio]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorobenzene: Similar in structure but lacks the chloromethylthio group.
Hexachlorobenzene: Contains six chlorine atoms but no sulfur-containing groups.
Chloromethylthiobenzene: Contains a chloromethylthio group but fewer chlorine atoms on the benzene ring.
Uniqueness
Pentachloro[(chloromethyl)thio]benzene is unique due to the presence of both multiple chlorine atoms and a chloromethylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
62601-17-6 |
|---|---|
Molekularformel |
C7H2Cl6S |
Molekulargewicht |
330.9 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-(chloromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl6S/c8-1-14-7-5(12)3(10)2(9)4(11)6(7)13/h1H2 |
InChI-Schlüssel |
SEBXHYNSUTYHGW-UHFFFAOYSA-N |
Kanonische SMILES |
C(SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
